molecular formula C12H10Cl2N2 B13580522 2,9-Phenanthroline dihydrochloride

2,9-Phenanthroline dihydrochloride

Cat. No.: B13580522
M. Wt: 253.12 g/mol
InChI Key: HXAQVQPBBAFZDD-UHFFFAOYSA-N
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Description

2,9-Phenanthroline dihydrochloride is a chemical compound derived from phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry. The dihydrochloride form enhances its solubility in water, broadening its range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-phenanthroline dihydrochloride typically involves the reaction of 2,9-dichlorophenanthroline with hydrochloric acid. This process can be carried out under reflux conditions to ensure complete conversion. The reaction is as follows: [ \text{C}{12}\text{H}{6}\text{Cl}{2}\text{N}{2} + 2\text{HCl} \rightarrow \text{C}{12}\text{H}{8}\text{N}_{2}\cdot2\text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions: 2,9-Phenanthroline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted phenanthrolines, which can be further utilized in coordination chemistry and material science .

Scientific Research Applications

2,9-Phenanthroline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-phenanthroline dihydrochloride primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their activity . In catalysis, its metal complexes can facilitate various chemical transformations by stabilizing reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 2,9-Phenanthroline dihydrochloride is unique due to its specific substitution pattern, which can influence the geometry and stability of its metal complexes. This makes it particularly useful in applications where specific coordination environments are required .

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

2,9-phenanthroline;dihydrochloride

InChI

InChI=1S/C12H8N2.2ClH/c1-2-10-4-6-14-8-12(10)11-7-13-5-3-9(1)11;;/h1-8H;2*1H

InChI Key

HXAQVQPBBAFZDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C3=C1C=CN=C3.Cl.Cl

Origin of Product

United States

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